molecular formula C14H12F2N4O3S B4362438 ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate

Cat. No.: B4362438
M. Wt: 354.33 g/mol
InChI Key: JDZQXWJKBLQASQ-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate is a compound of considerable interest in the scientific community due to its unique chemical structure and diverse range of applications. It is composed of a thiophene ring, a pyrazole moiety, and several other functional groups, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions

  • Step 1: Synthesis of thiophene derivative

    • Starting with a thiophene ring, functionalize with a cyano and carboxylate group.

    • Reagents: Ethyl cyanoacetate, sulfur, acetic acid.

    • Conditions: Reflux at elevated temperature.

  • Step 2: Introduction of the pyrazole moiety

    • Formation of pyrazole through a cyclization reaction using hydrazine derivatives.

    • Reagents: 1-(difluoromethyl) hydrazine, carbonyl compound.

    • Conditions: Mild heating with a catalyst.

  • Step 3: Coupling and final modifications

    • Coupling the synthesized pyrazole with the thiophene derivative.

    • Reagents: EDC (ethyl carbodiimide), NHS (N-hydroxysuccinimide).

    • Conditions: Room temperature under inert atmosphere.

Industrial Production Methods

For large-scale production, the synthesis follows a similar route but with optimization for yield, purity, and cost-efficiency. Continuous flow reactors and high-throughput screening can enhance the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate undergoes a variety of chemical reactions due to its multiple reactive sites.

  • Oxidation:

    • Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    • Conditions: Acidic or basic medium.

    • Products: Oxidized derivatives of the compound, potentially altering the thiophene or pyrazole rings.

  • Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    • Conditions: Mild heating in anhydrous conditions.

    • Products: Reduced forms, such as amines or alcohols.

  • Substitution:

    • Reagents: Halides, sulfonates.

    • Conditions: Presence of a base or catalyst.

    • Products: Varied substituents on the thiophene or pyrazole rings.

Scientific Research Applications

Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate has numerous scientific research applications.

  • Chemistry:

    • A valuable intermediate in organic synthesis, especially for constructing complex molecular architectures.

  • Biology:

    • Utilized in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

  • Medicine:

    • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry:

    • Used in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism by which ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate exerts its effects involves several pathways:

  • Molecular Targets:

    • It interacts with specific enzymes or proteins, inhibiting or enhancing their activity.

  • Pathways:

    • Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 4-cyano-3-methyl-5-((1-methyl-1H-pyrazol-3-yl)carbonylamino)-2-thiophenecarboxylate.

  • Ethyl 4-cyano-3-methyl-5-((1-(trifluoromethyl)-1H-pyrazol-3-yl)carbonylamino)-2-thiophenecarboxylate.

Its uniqueness lies in its difluoromethyl group, which imparts distinct electronic properties and reactivity patterns, enhancing its suitability for diverse applications.

In Conclusion: , ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate is a compound of immense interest with versatile applications across various scientific domains

Properties

IUPAC Name

ethyl 4-cyano-5-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O3S/c1-3-23-13(22)10-7(2)8(6-17)12(24-10)18-11(21)9-4-5-20(19-9)14(15)16/h4-5,14H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZQXWJKBLQASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2)C(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
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ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
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ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
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ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
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ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
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ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate

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